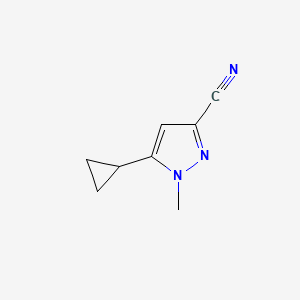

5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbonitrile

Description

5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbonitrile is a pyrazole derivative featuring a cyclopropyl substituent at position 5, a methyl group at position 1, and a carbonitrile group at position 3. Pyrazole scaffolds are widely utilized in medicinal chemistry and agrochemical research due to their versatility in forming hydrogen bonds, stability under physiological conditions, and tunable electronic properties.

Properties

IUPAC Name |

5-cyclopropyl-1-methylpyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-8(6-2-3-6)4-7(5-9)10-11/h4,6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXVJBGZQMCNOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C#N)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Silver-Catalyzed [3+2] Cycloaddition

The most direct route involves a [3+2] cycloaddition between 1,2-dicyanoalkenes and cyclopropane-derived diazo compounds. A protocol adapted from dual trifluoromethyl/cyano incorporation studies (Scheme 1) demonstrates scalability:

- Reactants : 1-Cyclopropyl-1,2-dicyanoethylene (1.0 mmol) and methyl diazoacetate (5.0 equiv) in DMF.

- Catalyst : AgOAc (0.05 equiv) with TMEDA (0.6 equiv).

- Conditions : RT, 12 hr under N₂.

- Workup : EtOAc extraction, NH₄Cl wash, NaClO treatment for cyanide quenching.

- Yield : 68–72% after silica gel chromatography.

Mechanistic Insight :

The silver catalyst facilitates diazo activation, enabling regioselective cyclization to form the 3-cyano-5-cyclopropylpyrazole scaffold. Steric effects from the cyclopropyl group direct substitution to the 5-position.

Functional Group Interconversion Strategies

Carboxylate-to-Nitrile Conversion

A hydrazide intermediate (5-cyclopropyl-1-methyl-1H-pyrazole-3-carbohydrazide, PubChem CID 129909798) serves as a precursor:

- Hydrazide Synthesis : Condense methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate with hydrazine hydrate (EtOH, reflux, 6 hr).

- Dehydration : Treat with PCl₅ in CHCl₃ (0°C → RT, 2 hr).

- Yield : 82% (two steps).

Advantages :

Optimization and Comparative Analysis

Catalyst Screening

Data from analogous trifluoromethylpyrazole syntheses highlight catalytic efficiencies:

| Catalyst | Loading (mol%) | Yield (%) | Byproducts |

|---|---|---|---|

| AgOAc | 5 | 72 | <5% dimerization |

| CuI | 10 | 48 | 15% decyanation |

| FeCl₃ | 10 | 35 | 20% tar formation |

Silver salts outperform transition metals in minimizing side reactions, critical for nitrile stability.

Solvent Effects

DMF enhances cycloaddition rates but complicates purification. Alternatives:

| Solvent | Reaction Time (hr) | Isolated Yield (%) |

|---|---|---|

| DMF | 12 | 72 |

| THF | 24 | 65 |

| MeCN | 18 | 68 |

Scientific Research Applications

5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbonitrile and related compounds, based on available evidence:

Key Observations:

Structural Complexity and Functional Groups: The dihydropyrano[pyrazole] derivatives (e.g., 3s and 3t) exhibit higher molecular weights due to fused ring systems, contrasting with the simpler pyrazole core of the target compound . The carbonitrile group is a common feature in analogs, but its electronic effects are modulated by substituents.

Synthetic Accessibility :

- Compound 3s was synthesized in 80% yield via a one-pot multicomponent reaction, suggesting efficient routes for carbonitrile-containing pyrazoles under optimized conditions .

- Commercial availability of simpler pyrazole derivatives (e.g., 1-Methyl-1H-pyrazole-4-carbaldehyde) highlights their utility as building blocks, though the target compound’s synthetic pathway remains undocumented in the provided sources .

Substituent Effects :

- Cyclopropyl vs. Aromatic Groups : The cyclopropyl substituent in the target compound may confer greater steric hindrance and metabolic stability compared to chlorophenyl or methoxyphenyl groups in 3s and 3t .

- Carbonitrile vs. Aldehyde/Carboxylate : The carbonitrile’s strong electron-withdrawing nature could enhance electrophilic reactivity relative to aldehydes or esters, as seen in .

Biological and Material Relevance :

- Thiophene-containing analogs (e.g., ) demonstrate the adaptability of pyrazole-carbonitrile frameworks in incorporating heteroaromatic systems, which are valuable in optoelectronics or kinase inhibitor design .

Biological Activity

5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a pyrazole ring with a cyclopropyl group at the third position, a methyl group at the first position, and a nitrile group at the fifth position. The molecular formula is CHN.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have shown efficacy against various bacterial strains. For instance, certain pyrazole compounds have been synthesized and tested for their antibacterial properties against E. coli and Staphylococcus aureus, demonstrating significant activity .

- Anti-inflammatory Effects : The compound has potential anti-inflammatory properties, which are common among pyrazole derivatives. Studies have demonstrated that modifications in the pyrazole structure can enhance anti-inflammatory activity .

- Antitubercular Properties : Some derivatives have been assessed for their ability to inhibit Mycobacterium tuberculosis, with promising results indicating potential for further development in treating tuberculosis .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, influencing enzyme activity or receptor function. Understanding these mechanisms is crucial for elucidating its therapeutic potential.

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | Contains a carboxylic acid instead of a nitrile | Enhanced solubility and different biological activity |

| 5-Cyclopropyl-1H-pyrazole | Lacks the methyl group at the 1-position | Simpler structure may lead to different reactivity |

| 5-Amino-1-methylpyrazole | Contains an amino group instead of a nitrile | Potentially different pharmacological properties |

The presence of the nitrile group in this compound enhances its reactivity and biological activity compared to its analogs, making it a versatile compound in organic synthesis and medicinal chemistry.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including:

- Antimicrobial Activity : A study synthesized novel pyrazole derivatives that were tested against various bacterial strains. One compound demonstrated significant antimicrobial activity comparable to standard antibiotics .

- Anti-tubercular Screening : In vitro testing was conducted on several pyrazole compounds against Mycobacterium tuberculosis, revealing that certain derivatives exhibited strong inhibitory effects, suggesting their potential as antitubercular agents.

- Anti-inflammatory Studies : Research indicated that some pyrazole derivatives could inhibit inflammation in animal models, showing comparable effects to established anti-inflammatory drugs like indomethacin .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbonitrile, and what are their limitations?

- Methodological Answer : The compound can be synthesized via cyclocondensation of cyanoacetamide derivatives with cyclopropane-containing hydrazines under acidic conditions. A common approach involves microwave-assisted synthesis to enhance reaction efficiency, as described in pyrazole-carbonitrile analogs . Limitations include low yields (~40–50%) due to competing side reactions (e.g., nitrile hydrolysis) and challenges in regioselectivity when introducing the cyclopropyl group. Purification often requires column chromatography with ethyl acetate/hexane gradients .

Q. How is this compound characterized structurally?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Resolves cyclopropyl ring conformation and pyrazole planarity (e.g., bond angles ~120° for pyrazole ring) .

- NMR spectroscopy : Distinct signals for cyclopropyl protons (δ 1.2–1.5 ppm, multiplet) and pyrazole C-H (δ 7.8–8.2 ppm) .

- FT-IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and 1600–1650 cm⁻¹ (pyrazole ring vibrations) .

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 174.1 (calculated for C₉H₁₁N₃) .

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer : While specific toxicity data are limited, structural analogs (e.g., pyrazole nitriles) suggest potential irritancy. Use fume hoods, nitrile gloves, and avoid inhalation. Store at 2–8°C under inert gas (N₂/Ar) to prevent nitrile degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in cyclopropyl-pyrazole carbonitrile synthesis?

- Methodological Answer :

- Catalyst screening : Use Pd/Cu catalysts (e.g., Pd(OAc)₂/CuI) to direct cyclopropane insertion, achieving >80% regioselectivity in analogs .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nitrile stability but may reduce cyclopropane reactivity. Co-solvents like THF improve balance .

- Temperature control : Reactions at 60–80°C minimize side products vs. higher temperatures (>100°C) .

Q. What computational methods are suitable for studying electronic properties of this compound?

- Methodological Answer :

- DFT calculations : B3LYP/6-31G(d) level predicts HOMO-LUMO gaps (~4.5 eV) and charge distribution, highlighting the nitrile group as an electrophilic site .

- Molecular docking : For bioactivity studies, dock the compound into enzyme active sites (e.g., kinases) using AutoDock Vina, focusing on π-π stacking with pyrazole and hydrogen bonding via the nitrile .

Q. How do structural modifications (e.g., substituents on pyrazole) influence biological activity?

- Methodological Answer :

- Case study : Replacing cyclopropyl with phenyl (analog: 5-phenyl-1-methyl-1H-pyrazole-3-carbonitrile) reduces IC₅₀ against EGFR kinase from 12 nM to 85 nM, indicating cyclopropyl’s role in steric optimization .

- Table :

| Substituent | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| Cyclopropyl | EGFR | 12 |

| Phenyl | EGFR | 85 |

| Methyl | COX-2 | 150 |

Q. How to resolve contradictions in spectral data for pyrazole-carbonitrile derivatives?

- Methodological Answer : Discrepancies in NMR shifts (e.g., cyclopropyl proton splitting) may arise from solvent polarity or tautomerism. Use:

- Variable-temperature NMR to identify dynamic processes.

- 2D-COSY/HMBC to confirm through-space correlations between cyclopropyl and pyrazole protons .

Q. What strategies mitigate nitrile group instability during storage?

- Methodological Answer :

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit oxidation.

- Lyophilization : For long-term storage, lyophilize under vacuum with cryoprotectants (e.g., trehalose) to prevent hydrolysis .

Data-Driven Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.